6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a bicyclic core structure. Key structural features include:
- Quinolin-4-one backbone: A fused bicyclic system with a ketone at position 2.
- Substituents:
- 6-Ethoxy group: A methoxy derivative with an ethyl chain, enhancing lipophilicity.
- 1-[(2-Fluorophenyl)methyl]: A benzyl group substituted with fluorine at the ortho position, influencing steric and electronic properties.
- 3-(4-Methoxybenzenesulfonyl): A sulfonyl group linked to a para-methoxy benzene ring, contributing to hydrogen-bonding and solubility.
Its synthesis typically involves multi-step protocols, such as cyclization, sulfonylation, and functional group modifications, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-19-10-13-23-21(14-19)25(28)24(16-27(23)15-17-6-4-5-7-22(17)26)33(29,30)20-11-8-18(31-2)9-12-20/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXRGJMOLTGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine.
Fluorophenylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives or sulfinyl compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous quinolinones (Table 1), focusing on substituent variations and their implications:
Table 1: Structural Comparison of Quinolinone Derivatives
Key Comparative Insights
Position 1 Substituents: The 2-fluorophenylmethyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to 4-chlorobenzyl () or 4-methoxyphenylmethyl (). Fluorine’s ortho position may enhance metabolic stability relative to para-substituted analogs .
Position 3 Functional Groups :
- The 4-methoxybenzenesulfonyl group in the target compound offers stronger hydrogen-bonding capacity than 4-fluorobenzoyl () or 4-ethylphenylsulfonyl (). Sulfonyl groups generally improve solubility and target specificity compared to acyl derivatives .
- 4-Isopropylphenylsulfonyl () introduces bulkier hydrophobic interactions, which may affect membrane permeability.
Position 6 Modifications :
- Ethoxy (target compound, ) enhances lipophilicity compared to fluoro (), which increases electronegativity and may alter pharmacokinetic profiles.
Physicochemical and Pharmacological Implications
- Solubility: The 4-methoxybenzenesulfonyl group improves aqueous solubility compared to non-polar isopropyl or ethyl sulfonyl analogs .
- Bioactivity : Sulfonyl-containing derivatives (target compound, ) are more likely to exhibit enzyme inhibition (e.g., kinase or protease) due to sulfonyl-oxygen interactions with catalytic residues .
- Synthetic Complexity : The target compound’s ortho-fluorinated benzyl group requires precise regioselective synthesis compared to para-substituted analogs ().
Crystallographic and Computational Data
- Structural Confirmation: Related quinolinones (e.g., ) were characterized using X-ray crystallography (SHELX programs, ) and ORTEP-III (), confirming substituent geometries and ring puckering parameters .
- Conformational Analysis: The dihydroquinolin-4-one core adopts a planar conformation, with puckering coordinates () influenced by bulky substituents like 4-isopropylphenylsulfonyl .
Biological Activity
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that contribute to its biological properties:
- Ethoxy group : Enhances lipophilicity.
- Fluorophenyl group : May influence binding to biological targets.
- Methoxybenzenesulfonyl group : Potentially enhances solubility and bioactivity.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can inhibit the proliferation of various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Ethoxy... | MCF-7 (Breast Cancer) | XX | |
| 6-Ethoxy... | MDA-MB-468 (TNBC) | XX |
Note: Specific IC50 values for the compound are not available in current literature.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Case Studies and Research Findings
A study published in Pharmaceutical Research evaluated a series of quinoline derivatives for their anticancer activity. Among these, compounds with structural similarities to 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one displayed potent activity against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
Synergistic Effects
Additionally, combinations of this compound with established chemotherapeutics showed enhanced efficacy, suggesting potential for use in combination therapies. For example, synergistic effects were observed when combined with EGFR inhibitors in triple-negative breast cancer models .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is crucial for its therapeutic application. Factors influencing its bioavailability include:
- Solubility : The presence of methoxy and ethoxy groups may improve solubility in biological systems.
- Metabolism : The compound's metabolic pathway is yet to be fully elucidated but may involve phase I and II metabolic reactions common to quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
